C6-Methoxy Substitution Enables Distinct Kinase Binding Mode Compared to 1-NM-PP1
Structural analysis of the pyrazolo[3,4-d]pyrimidine scaffold reveals that the C6 substituent critically influences the compound's orientation within the kinase ATP-binding pocket. While 1-NM-PP1 (bearing an N1-methyl group) binds in a conventional ATP-mimetic fashion, SAR studies on related 4-amino-6-substituted analogs demonstrate that C6-substituted derivatives can adopt a flipped binding mode rotated 180 degrees relative to the adenine ring of ATP [1]. The 6-methoxy group of the target compound provides a hydrogen-bond-capable substituent at this position, potentially conferring this alternative orientation, which may translate to divergent kinase selectivity relative to N1-substituted analogs [1][2].
| Evidence Dimension | Binding mode orientation in kinase ATP pocket |
|---|---|
| Target Compound Data | C6-methoxy substitution; potential for flipped binding mode (180° rotation relative to ATP adenine) |
| Comparator Or Baseline | 1-NM-PP1 (N1-methyl substituted); conventional ATP-mimetic binding mode |
| Quantified Difference | Qualitative binding mode difference; quantitative IC50 difference unavailable for this specific comparator pair |
| Conditions | SAR inference from pyrazolo[3,4-d]pyrimidine analogs in PKD kinase assays and molecular docking studies |
Why This Matters
Binding mode dictates kinase selectivity profile; a flipped orientation can alter which off-target kinases are engaged, affecting experimental interpretation in kinase signaling studies.
- [1] Verschueren, K., Cobbaut, M., Demaerel, J., Saadah, L., Voet, A. R. D., Van Lint, J., & De Borggraeve, W. M. (2017). Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. MedChemComm, 8(3), 640–646. DOI: 10.1039/c6md00675b. View Source
- [2] Gilles, A., Frechin, L., Natchiar, K., Biondani, G., von Loeffelholz, O., Holvec, S., Malaval, J. L., Winum, J. Y., Klaholz, B. P., & Peyron, J. F. (2020). Pyrazolo[3,4-d]pyrimidines as kinase inhibitors. European Journal of Medicinal Chemistry, 187, 111961. View Source
